molecular formula C14H12ClF3N2O B8634180 6-chloro-N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-3-amine CAS No. 956104-44-2

6-chloro-N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B8634180
Key on ui cas rn: 956104-44-2
M. Wt: 316.70 g/mol
InChI Key: FLMUTWSJMDCULR-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

The title compound was synthesized as described in Intermediate 1 (Steps 3-5) using 5-bromo-2-chloro-3-(difluoromethyl)pyridine as the starting material. 1H NMR (400 MHz, DMSO-d6) δ 8.09 (d, 1H), 7.28-7.01 (m, 2H), 6.80 (s, 2H). LCMS [M+H]+ 170.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8]CC2C=CC(OC)=CC=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])F.BrC1C=C(C(F)F)[C:26](Cl)=[N:27]C=1>>[NH2:8][C:5]1[CH:4]=[C:3]([CH:18]([F:20])[F:21])[C:2]([C:26]#[N:27])=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=N1)NCC1=CC=C(C=C1)OC)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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